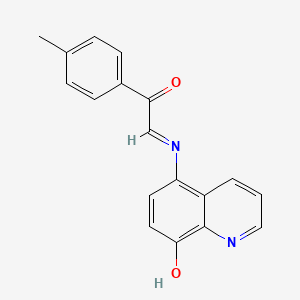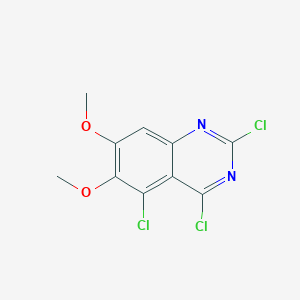![molecular formula C12H8F3N3S B11838483 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11838483.png)
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, along with a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole typically involves the reaction of dibenzoylacetylene with appropriate triazole derivatives. One efficient methodology for preparing this compound is a one-pot catalyst-free procedure conducted at room temperature. This method yields highly functionalized thiazolo[3,2-B][1,2,4]triazoles with excellent efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-B][1,2,4]triazole derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds with varying properties .
Aplicaciones Científicas De Investigación
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitor, antiviral, and antioxidant agent.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic, optical, and mechanical properties.
Biological Research: The compound’s ability to interact with biological receptors and modulate their activity makes it valuable for studying various biological processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and nitrogen atoms in the triazole ring can act as hydrogen bond acceptors or donors, allowing it to bind to active sites of biological receptors. This interaction can modulate the activity of these receptors, leading to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
6-Methyl-5-(4-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities but may differ in their substituents and overall properties.
Thiazole Derivatives: Compounds with a thiazole ring exhibit various biological activities and can be used in similar applications.
Trifluoromethyl-Substituted Compounds: The presence of a trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, making these compounds valuable in drug development.
Propiedades
Fórmula molecular |
C12H8F3N3S |
|---|---|
Peso molecular |
283.27 g/mol |
Nombre IUPAC |
6-methyl-5-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H8F3N3S/c1-7-10(19-11-16-6-17-18(7)11)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 |
Clave InChI |
BPVOBDXZESDKIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11838441.png)








